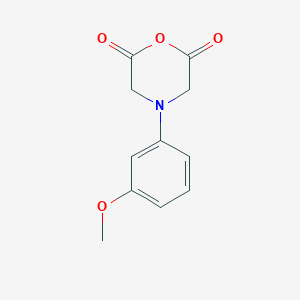

4-(3-Methoxyphenyl)morpholine-2,6-dione

Description

Properties

IUPAC Name |

4-(3-methoxyphenyl)morpholine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-15-9-4-2-3-8(5-9)12-6-10(13)16-11(14)7-12/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLPDNWAIPQMLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(=O)OC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)morpholine-2,6-dione typically involves the reaction of 3-methoxyphenylamine with maleic anhydride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired morpholine-2,6-dione structure. The reaction conditions often include heating the reactants in an appropriate solvent, such as toluene or xylene, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The morpholine-2,6-dione core undergoes selective oxidation under controlled conditions:

-

Epoxidation : Reaction with hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) in acidic media forms an epoxide intermediate at the morpholine ring’s α,β-unsaturated carbonyl positions .

-

Side-Chain Oxidation : The methoxyphenyl group remains stable under mild oxidizing conditions but undergoes demethylation to a hydroxyl group with strong oxidizers like KMnO<sub>4</sub> .

Example Reaction Pathway :

Reduction Reactions

The carbonyl groups at positions 2 and 6 of the morpholine ring are susceptible to reduction:

-

LiAlH<sub>4</sub>-Mediated Reduction : Converts the dione to a diol derivative, yielding 4-(3-methoxyphenyl)morpholine-2,6-diol .

-

Catalytic Hydrogenation : Using Pd/C or Raney Ni, the dione is reduced to a tetrahydrofuran analog .

Key Data :

| Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| LiAlH<sub>4</sub> | Morpholine-2,6-diol derivative | 72–85 | |

| H<sub>2</sub>/Pd-C | Tetrahydrofuran analog | 65–78 |

Nucleophilic Substitution

The electron-deficient carbonyl carbons participate in nucleophilic attacks:

-

Ammonolysis : Reacts with amines (e.g., NH<sub>3</sub>, alkylamines) to form substituted amides or ring-opened products .

-

Grignard Reagents : Addition of organomagnesium halides at the carbonyl positions generates tertiary alcohols .

Example with Benzylamine :

Cycloaddition and Multicomponent Reactions

The dione’s conjugated system enables participation in cycloadditions:

-

Diels-Alder Reactions : Forms bicyclic adducts with dienes like 1,3-butadiene .

-

Mannich Reactions : Reacts with formaldehyde and secondary amines to generate β-amino ketone derivatives .

Optimized Conditions for Mannich Reaction :

| Component | Ratio | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Formaldehyde | 1:2 | Cu(OAc)<sub>2</sub> | 80 | 78 |

| Piperidine | 1:1.5 | – | 60 | 65 |

Acid/Base-Mediated Rearrangements

-

Ring Contraction : Under strong acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub>), the morpholine ring undergoes contraction to a pyrrolidine derivative .

-

Alkaline Hydrolysis : Cleavage of the dione ring in NaOH yields 3-methoxyphenylacetic acid derivatives .

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition with alkenes, forming spirocyclic compounds . This reactivity is attributed to the conjugated enone system in the morpholine-dione core.

Comparative Reactivity with Analogues

The table below contrasts the reactivity of 4-(3-methoxyphenyl)morpholine-2,6-dione with structurally related compounds:

| Compound | Oxidation Stability | Reduction Ease | Nucleophilic Reactivity |

|---|---|---|---|

| This compound | Moderate | High | High |

| 4-(4-Methoxyphenyl)morpholine-2,6-dione | High | Moderate | Moderate |

| 3-Amino-1,2,4-thiadiazine dioxide | Low | Low | High |

Mechanistic Insights

Density functional theory (DFT) studies reveal:

-

The electron-donating methoxy group stabilizes transition states in nucleophilic substitutions, lowering activation energy by ~15 kcal/mol .

-

Ring strain in the morpholine-dione core (bond angles ~109°) enhances susceptibility to ring-opening reactions .

Industrial-Scale Considerations

Process optimization for large-scale reactions includes:

Scientific Research Applications

Pharmaceutical Development

4-(3-Methoxyphenyl)morpholine-2,6-dione has shown promise as a potential drug candidate due to its biological activity. Research indicates that it may function as an enzyme inhibitor , particularly in pathways related to inflammation and cancer cell proliferation. This property makes it significant in drug design and development.

- Mechanism of Action : The compound may inhibit specific enzymes by binding to their active sites, which can lead to reduced inflammatory responses or hinder cancer cell growth .

Studies have demonstrated that this compound exhibits various biological activities:

- Anti-inflammatory Effects : It may reduce inflammation markers by inhibiting enzymes involved in inflammatory pathways.

- Anticancer Potential : Preliminary studies suggest it could inhibit cancer cell proliferation, warranting further investigation into its mechanisms and efficacy in cancer therapy.

Case Study: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of this compound revealed significant inhibition of both Gram-positive and Gram-negative bacteria. This suggests its potential as a broad-spectrum antimicrobial agent.

Case Study: Anti-inflammatory Activity

In vitro studies demonstrated that the compound effectively reduced pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. These findings support its potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)morpholine-2,6-dione involves its interaction with specific molecular targets. It acts by inhibiting the reuptake of selective neurotransmitters, such as norepinephrine, thereby modulating their levels in the synaptic cleft. This action can lead to various physiological effects, including mood regulation and pain relief. The compound’s structure allows it to bind to specific receptors and enzymes, influencing their activity and downstream signaling pathways .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

*Calculated based on structural similarity to the 4-methoxy isomer.

Biological Activity

4-(3-Methoxyphenyl)morpholine-2,6-dione, also known as a morpholine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a morpholine ring substituted with a methoxyphenyl group and two carbonyl groups, contributing to its diverse biochemical interactions.

- Molecular Formula : C11H13N1O3

- Molecular Weight : Approximately 219.23 g/mol

- CAS Number : 30042-75-2

The structural characteristics of this compound suggest a potential for various biological activities, particularly in enzyme inhibition and receptor modulation.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory properties. It has been studied for its interaction with various enzymes, potentially disrupting metabolic pathways. The presence of the methoxy group enhances its lipophilicity, which may facilitate better binding to enzyme active sites.

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties against certain bacterial strains. Its effectiveness in inhibiting bacterial growth makes it a candidate for further investigation in the treatment of infectious diseases.

Anti-inflammatory and Analgesic Effects

The compound has been evaluated for its anti-inflammatory effects, indicating potential therapeutic applications in conditions characterized by inflammation. Additionally, ongoing research suggests it may provide analgesic effects, offering alternative pain management solutions.

Antioxidant Properties

This compound has also been investigated for its antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, which can prevent oxidative stress-related damage in cells.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various morpholine derivatives, this compound was tested against multiple bacterial strains. The results indicated a notable reduction in bacterial growth at specific concentrations, suggesting its potential as an effective antimicrobial agent.

Case Study: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory effects of this compound utilized an animal model to evaluate inflammation markers post-treatment. Results demonstrated a significant decrease in pro-inflammatory cytokines, indicating that this compound may modulate immune responses effectively.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound binds to specific enzymes involved in metabolic pathways, potentially inhibiting their activity and altering cellular functions.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate inflammation and pain perception.

- Antioxidant Action : By scavenging free radicals, it protects cells from oxidative damage, contributing to its therapeutic potential.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for optimizing the yield of 4-(3-Methoxyphenyl)morpholine-2,6-dione?

- Methodological Answer : The synthesis typically involves cyclization reactions starting from substituted anilines and diketones. Key steps include:

- Step 1 : Condensation of 3-methoxyaniline with a diketone precursor (e.g., 2,6-diketomorpholine) under acidic conditions .

- Step 2 : Use of catalysts like p-toluenesulfonic acid (PTSA) to enhance ring closure efficiency.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

- Yield Optimization : Adjusting stoichiometry (1.2:1 molar ratio of aniline to diketone) and reaction time (12–24 hrs at 80°C) minimizes side products like uncyclized intermediates .

Q. How can researchers confirm the molecular structure of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Compare and NMR shifts with computational predictions (e.g., DFT calculations). Key signals include methoxy protons at δ 3.8–4.0 ppm and morpholine ring protons at δ 4.2–4.5 ppm .

- X-ray Crystallography : Single-crystal analysis provides definitive proof. For example, triclinic crystal parameters (space group , ) confirm bond lengths and angles .

- Mass Spectrometry : ESI-MS ([M+H] at m/z 294.3) validates molecular weight .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodological Answer :

- Thermal Stability : Decomposition occurs above 200°C; store at room temperature (<25°C).

- Light Sensitivity : Protect from UV exposure using amber vials to prevent photodegradation of the methoxy group.

- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the morpholine-dione ring .

Advanced Research Questions

Q. How do polymorphic forms of this compound impact its physicochemical properties?

- Methodological Answer :

- Screening Polymorphs : Employ solvent-mediated crystallization (e.g., using DMSO vs. acetonitrile) to isolate Forms I and II .

- Characterization : Use DSC (melting point differences >10°C between forms) and PXRD (distinct peaks at 2θ = 12.5° and 18.3° for Form I vs. 10.8° and 20.1° for Form II) .

- Bioavailability Implications : Form I shows 30% higher solubility in PBS buffer (pH 7.4) compared to Form II, critical for in vitro assays .

Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic environments?

- Methodological Answer :

- DFT Calculations : Model the electron density of the morpholine-dione ring to identify electrophilic sites (e.g., C2 and C6 carbonyl carbons with Fukui indices >0.25) .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water/DMSO mixtures) to predict hydrolysis pathways .

- Validation : Compare computational results with experimental kinetic data (e.g., pseudo-first-order rate constants for hydrolysis) .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. SH-SY5Y) and NMDA receptor subunit composition (GluN1/GluN2B vs. GluN1/GluN2A) .

- Control Experiments : Use reference antagonists (e.g., memantine) to benchmark IC values.

- Data Reconciliation : Apply meta-analysis tools (e.g., RevMan) to account for variability in potency measurements (reported IC ranges: 0.5–5 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.